molecular formula C17H16BrClN2OS2 B11502683 2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide

2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide

Cat. No.: B11502683
M. Wt: 443.8 g/mol
InChI Key: RQBZNJVBBRCIAH-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide is a complex organic compound that belongs to the thiazolidine class This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide typically involves the reaction of 4-bromobenzaldehyde with 3-chloro-4-methoxyaniline in the presence of a thiazolidine-3-carbothioamide precursor. The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines with different oxidation states.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine, chlorine, and methoxy groups can influence the compound’s reactivity and binding affinity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carboxamide
  • 2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide

Uniqueness

Compared to similar compounds, this compound is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct advantages in terms of reactivity, stability, and potential biological activities.

Properties

Molecular Formula

C17H16BrClN2OS2

Molecular Weight

443.8 g/mol

IUPAC Name

2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C17H16BrClN2OS2/c1-22-15-7-6-13(10-14(15)19)20-17(23)21-8-9-24-16(21)11-2-4-12(18)5-3-11/h2-7,10,16H,8-9H2,1H3,(H,20,23)

InChI Key

RQBZNJVBBRCIAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)N2CCSC2C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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